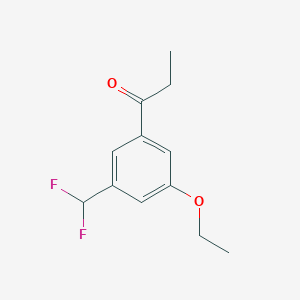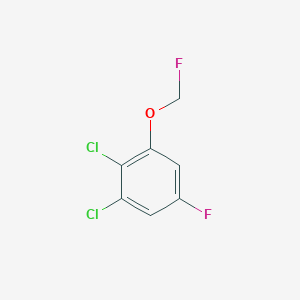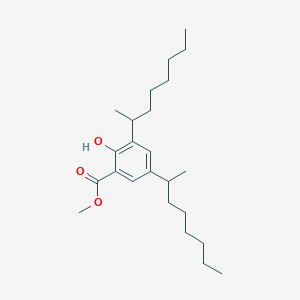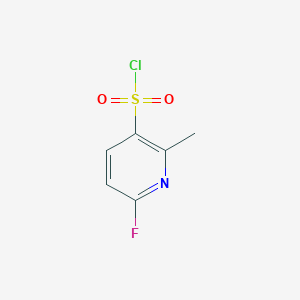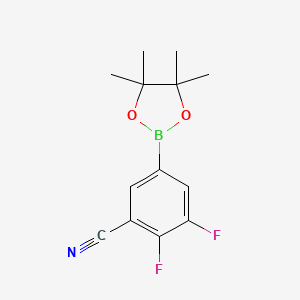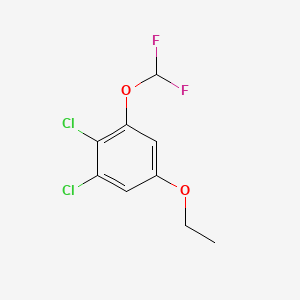
1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene: is an organic compound with the molecular formula C9H8Cl2F2O2 and a molecular weight of 257.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene typically involves the following steps:
Halogenation: Introduction of chlorine atoms to the benzene ring.
Fluorination: Addition of fluorine atoms to the benzene ring.
Etherification: Formation of the difluoromethoxy and ethoxy groups.
Industrial Production Methods
Industrial production methods for this compound often involve:
Catalytic Halogenation: Using catalysts to introduce chlorine and fluorine atoms efficiently.
Etherification Reactions: Utilizing specific reagents and conditions to form the difluoromethoxy and ethoxy groups.
化学反応の分析
Types of Reactions
1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene undergoes various types of reactions, including:
Substitution Reactions: Where one or more atoms in the compound are replaced by other atoms or groups.
Oxidation and Reduction Reactions: Involving the gain or loss of electrons.
Common Reagents and Conditions
Substitution Reactions: Often involve reagents like sodium hydroxide or potassium hydroxide under specific temperature and pressure conditions.
Oxidation Reactions: May use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Typically involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.
科学的研究の応用
1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
Uniqueness
1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene is unique due to its specific arrangement of chlorine, fluorine, difluoromethoxy, and ethoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
特性
分子式 |
C9H8Cl2F2O2 |
|---|---|
分子量 |
257.06 g/mol |
IUPAC名 |
1,2-dichloro-3-(difluoromethoxy)-5-ethoxybenzene |
InChI |
InChI=1S/C9H8Cl2F2O2/c1-2-14-5-3-6(10)8(11)7(4-5)15-9(12)13/h3-4,9H,2H2,1H3 |
InChIキー |
OZCMROVBSFSVQW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C(=C1)Cl)Cl)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


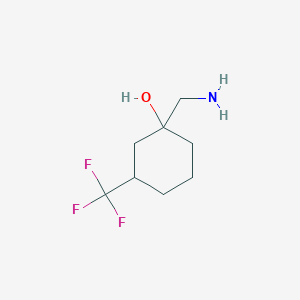
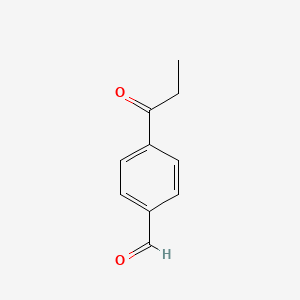
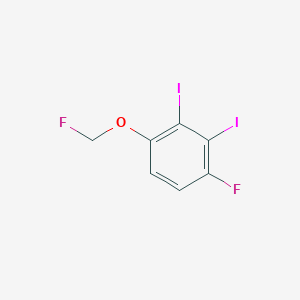

![3-Exo-Amino-Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Hydrochloride](/img/structure/B14044902.png)
![1-Piperazinecarboxylic acid, 4-[(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B14044911.png)

